3-O-Methyl Carbidopa-d5
Description
Contextualization of 3-O-Methyl Carbidopa (B1219) as a Key Metabolite within Carbidopa and Levodopa (B1675098) Biotransformation Pathways
The therapeutic combination of Levodopa and Carbidopa is a cornerstone in the management of Parkinson's disease. wikipedia.org Levodopa, a dopamine (B1211576) precursor, can cross the blood-brain barrier to replenish depleted dopamine levels in the brain. drugs.com However, when administered alone, Levodopa is extensively broken down in the peripheral circulation by the enzyme DOPA decarboxylase (DDC), which converts it to dopamine before it can reach its intended target. wikipedia.orgwikipedia.org This peripheral conversion limits the drug's efficacy and can cause side effects. drugbank.com
To overcome this, Carbidopa is co-administered with Levodopa. wikipedia.org Carbidopa is a peripheral DDC inhibitor that does not cross the blood-brain barrier. drugs.comdrugbank.com By blocking the DDC enzyme outside the central nervous system, Carbidopa prevents the premature metabolism of Levodopa, thereby increasing its bioavailability and the amount that can enter the brain. wikipedia.orgdrugbank.com
The inhibition of the primary DDC pathway shifts Levodopa's metabolism to alternative routes. hpra.ie The enzyme Catechol-O-methyltransferase (COMT) becomes the dominant metabolic pathway in the periphery. hpra.ietandfonline.comtandfonline.com COMT metabolizes Levodopa into 3-O-methyldopa (3-OMD). nih.govwikipedia.orgresearchgate.net Similarly, Carbidopa itself is subject to metabolism. One of its known metabolites is 3-O-Methyl Carbidopa, formed through the action of COMT. hpra.ie Carbidopa is metabolized to two primary metabolites, α-methyl-3-methoxy-4-hydroxyphenylpropionic acid and α-methyl-3,4-dihydroxyphenylpropionic acid, which are then eliminated. hpra.ie The formation of 3-O-Methyl Carbidopa situates it as a direct metabolite within the biotransformation cascade of Carbidopa therapy.
Principles and Significance of Deuterium (B1214612) Labeling in Advanced Pharmaceutical and Biochemical Analysis
Isotopic labeling is a technique that involves the incorporation of isotopes into molecules to study their behavior in biological systems. musechem.com Deuterium (²H or D), a stable (non-radioactive) isotope of hydrogen, is particularly valuable in this field. symeres.com Deuterium labeling involves the strategic replacement of one or more hydrogen atoms in a molecule with deuterium atoms. clearsynth.com
The core principle behind the utility of deuterium labeling lies in the mass difference between hydrogen and deuterium. While chemically similar, a deuterium-labeled compound has a higher molecular weight than its non-labeled counterpart. lgcstandards.com This mass difference allows the labeled and unlabeled versions of a compound to be distinguished and quantified separately using mass spectrometry (MS), a highly sensitive and selective analytical technique. musechem.comarkat-usa.org
The significance of deuterium labeling in pharmaceutical and biochemical analysis is multifaceted:
Metabolic Studies: Deuterated compounds are used as tracers to investigate the absorption, distribution, metabolism, and excretion (ADME) of drugs. assumption.eduacs.org By administering a deuterated drug, researchers can track its metabolic fate in the body. clearsynth.com
Kinetic Isotope Effect (KIE): The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This difference can lead to a slower rate of metabolic reactions that involve the breaking of this bond, a phenomenon known as the kinetic isotope effect. assumption.educhem-station.com This property can be exploited to enhance a drug's metabolic stability and improve its pharmacokinetic profile. symeres.comacs.org
Internal Standards for Quantification: Deuterium-labeled compounds are widely used as internal standards in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS). musechem.comacs.org
Rationale for the Academic Investigation of 3-O-Methyl Carbidopa-d5 as a Stable Isotope Internal Standard
In quantitative analytical chemistry, an internal standard is a substance added in a constant amount to all samples, calibration standards, and quality controls in an analysis. scispace.com Its purpose is to correct for the loss of analyte during sample processing and to compensate for variations in instrument response, such as fluctuations in injection volume or ionization efficiency in mass spectrometry. scispace.comscioninstruments.com
Stable isotope-labeled (SIL) compounds are considered the gold standard for use as internal standards in mass spectrometry-based bioanalysis. scispace.comnih.govwaters.com An ideal SIL internal standard is a version of the analyte molecule where one or more atoms have been replaced with a heavy stable isotope, such as deuterium. lgcstandards.com Because the SIL internal standard is chemically almost identical to the analyte, it exhibits nearly the same behavior during sample extraction, chromatography, and ionization in the mass spectrometer. waters.com
The rationale for the academic and industrial investigation and use of this compound stems directly from these principles. When researchers need to accurately measure the concentration of the metabolite 3-O-Methyl Carbidopa in biological matrices like plasma or urine, this compound serves as the ideal internal standard. acs.orgresearchgate.net
By adding a known quantity of this compound to the biological sample, any variability or loss affecting the endogenous (unlabeled) 3-O-Methyl Carbidopa during the analytical procedure will also affect the deuterated standard to the same degree. waters.com The mass spectrometer can differentiate between the two compounds based on their mass difference. musechem.com Therefore, by measuring the ratio of the MS signal of the analyte to the signal of the internal standard, a highly accurate and precise quantification of 3-O-Methyl Carbidopa can be achieved, effectively correcting for matrix effects and other potential errors that can compromise bioanalytical assays. lgcstandards.comwaters.com
Data Tables
Table 1: Physicochemical Properties of this compound This interactive table provides key identifiers and properties for the deuterated compound.
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1794810-91-5 | sapphirebioscience.compharmaffiliates.com |
| Molecular Formula | C₁₁H₁₁D₅N₂O₄ | sapphirebioscience.compharmaffiliates.com |
| Molecular Weight | 245.29 g/mol | sapphirebioscience.compharmaffiliates.com |
| Recommended Use | Research Use Only | sapphirebioscience.com |
Properties
CAS No. |
1794810-91-5 |
|---|---|
Molecular Formula |
C11H16N2O4 |
Molecular Weight |
245.29 |
IUPAC Name |
3,3,3-trideuterio-2-[dideuterio-(4-hydroxy-3-methoxyphenyl)methyl]-2-hydrazinylpropanoic acid |
InChI |
InChI=1S/C11H16N2O4/c1-11(13-12,10(15)16)6-7-3-4-8(14)9(5-7)17-2/h3-5,13-14H,6,12H2,1-2H3,(H,15,16)/i1D3,6D2 |
InChI Key |
CZEXQBQCMOVXGP-YRYIGFSMSA-N |
SMILES |
CC(CC1=CC(=C(C=C1)O)OC)(C(=O)O)NN |
Synonyms |
α-Hydrazino-4-hydroxy-3-methoxy-α-methylbenzenepropanoic Acid-d5; α-Hydrazino-4-hydroxy-3-methoxy-α-methylhydrocinnamic Acid-d5; |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Isotopic Incorporation for 3 O Methyl Carbidopa D5
Strategies for Deuterium (B1214612) Introduction into Carbidopa (B1219) and its Metabolites
The introduction of deuterium into Carbidopa and its metabolites, such as 3-O-Methyl Carbidopa, requires precise chemical strategies to ensure high isotopic purity and regioselectivity. Deuteration can be achieved through various methods, including hydrogen-deuterium exchange reactions and the use of deuterated starting materials in the synthesis process. researchgate.netneulandlabs.com
One common approach involves the catalytic deuteration of a precursor molecule. For instance, hydrogen-deuterium exchange on the aromatic ring of a suitable Carbidopa precursor can be facilitated using deuterium gas (D₂) and a palladium catalyst. Another strategy employs the use of deuterated reagents at specific steps of the synthesis. For example, deuterated phenylalanine can serve as a precursor for synthesizing deuterated L-α-methyldopa, a key intermediate in Carbidopa synthesis.
The specific placement of deuterium atoms is critical. In the case of Carbidopa-d3 (B12419213), deuterium atoms are incorporated at the 2, 5, and 6 positions of the catechol ring. For 3-O-Methyl Carbidopa-d5, the deuterium labeling is more extensive, involving five deuterium atoms. The synthesis of such specifically labeled compounds can be adapted from established routes for the non-deuterated parent drug by incorporating deuterated reagents or intermediates. smolecule.com The choice of strategy often depends on the desired labeling pattern, the availability of deuterated starting materials, and the efficiency of the isotopic incorporation reaction.
Synthesis and Purification Protocols for Deuterated Carbidopa Derivatives for Research Applications
The synthesis of deuterated Carbidopa derivatives for research applications follows multi-step chemical processes that are adapted from the established synthesis of the parent compound. smolecule.com A general synthetic route for Carbidopa involves the reaction of an appropriate methyldopa (B1676449) ester with an aminating agent to form a hydrazino intermediate, which is then hydrolyzed to yield Carbidopa. google.com To produce deuterated versions, deuterated starting materials or reagents are introduced at appropriate stages.
For instance, the synthesis of Carbidopa can start from L-α-methyldopa methyl ester, which is reacted with an oxaziridine (B8769555) derivative. To create a deuterated analog, a deuterated version of the L-α-methyldopa methyl ester would be used.
Following the synthesis, purification is a critical step to isolate the desired deuterated compound from unreacted starting materials, byproducts, and isotopologues with lower deuterium incorporation. Common purification techniques include:
Crystallization: This method is effective for obtaining a pure, crystalline product from a solution. For Carbidopa-d3, crystallization from alkaline aqueous solutions has been reported to yield a pure precipitate.
Chromatography: Techniques like column chromatography and preparative high-performance liquid chromatography (HPLC) are powerful tools for separating compounds with high purity. These methods are particularly useful for separating the desired deuterated compound from closely related impurities.
Centrifugation: This can be used to remove residual solvents and solid byproducts from the purified compound.
The development of robust and efficient purification protocols is essential to ensure that the final deuterated Carbidopa derivative meets the high purity standards required for research applications, such as its use as an internal standard in mass spectrometry-based bioanalysis. medchemexpress.com
Analytical Characterization of Isotopic Purity and Positional Isomerism in this compound
The analytical characterization of this compound is essential to confirm its chemical structure, isotopic enrichment, and the position of the deuterium labels. A combination of spectroscopic and spectrometric techniques is typically employed for this purpose.
High-Resolution Mass Spectrometry (HRMS) is a primary tool for determining the molecular weight and isotopic purity of the compound. rsc.orgnih.gov By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the degree of deuterium incorporation can be accurately assessed. Electrospray ionization (ESI) is a soft ionization technique often coupled with HRMS for the analysis of such compounds. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure and the specific positions of the deuterium atoms.
¹H NMR (Proton NMR): The absence or reduction of signals at specific chemical shifts in the ¹H NMR spectrum, when compared to the non-deuterated analog, confirms the locations of deuterium substitution.
²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei, providing unambiguous evidence of their presence and chemical environment within the molecule.
The combination of HRMS and NMR allows for a comprehensive characterization of the isotopic purity and ensures that the deuterium atoms are located at the intended positions, which is critical for the compound's use in quantitative studies. rsc.org
| Analytical Technique | Parameter Measured | Typical Application for this compound |
|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Molecular ion (m/z), Isotopic distribution | Confirmation of molecular formula and determination of isotopic enrichment. nih.gov |
| Proton Nuclear Magnetic Resonance (¹H NMR) | Chemical shift, signal integration | Verification of deuterium substitution at specific positions by observing the disappearance or reduction of proton signals. |
| Deuterium Nuclear Magnetic Resonance (²H NMR) | Chemical shift | Direct detection and confirmation of the positions of deuterium atoms. |
| Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) | Chemical shift | Confirmation of the carbon framework of the molecule. |
Development and Certification of this compound as a Reference Standard for Analytical Research
The development of this compound as a certified reference material (CRM) is a meticulous process that ensures its suitability for high-stakes analytical applications, such as in clinical and forensic laboratories. walshmedicalmedia.comresearchgate.net The production and certification of CRMs are guided by international standards, such as ISO Guides 34 and 35, to ensure accuracy, comparability, and traceability of analytical results. walshmedicalmedia.comeuropa.eu
The process of developing a CRM involves several key stages:
Material Production and Processing: High-purity this compound is synthesized and purified using robust and well-documented procedures. The material is then processed into a stable and homogeneous form, which may involve lyophilization or preparation of a solution. europa.eu
Homogeneity and Stability Assessment: The homogeneity of the candidate CRM is rigorously tested to ensure that there is no significant variation in the compound's concentration between different units of the batch. europa.euscirp.org Stability studies are also conducted under various storage conditions to establish a shelf-life and ensure the material remains stable over time. walshmedicalmedia.com
Characterization and Value Assignment: The concentration and isotopic purity of the CRM are determined using multiple, independent, and high-accuracy analytical methods. walshmedicalmedia.com These methods are validated and traceable to the International System of Units (SI). walshmedicalmedia.comresearchgate.net The certified value is typically a consensus value derived from the results of these different analytical techniques.
Uncertainty Estimation: A comprehensive uncertainty budget is calculated, taking into account contributions from characterization, homogeneity, and stability studies, in accordance with the Guide to the Expression of Uncertainty in Measurement (GUM). scirp.org
Certification: Once all the requirements are met, a certificate of analysis is issued, which provides the certified value, its uncertainty, and information on the material's intended use, storage, and traceability.
The availability of a certified reference material for this compound is crucial for analytical laboratories to ensure the quality and reliability of their measurement results in research and clinical settings. clearsynth.com
Sophisticated Analytical Methodologies Employing 3 O Methyl Carbidopa D5
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bioanalysis of Carbidopa (B1219) and its Metabolites
LC-MS/MS has become the definitive technique for the bioanalysis of Carbidopa and its metabolites due to its superior selectivity and sensitivity over other methods like HPLC with electrochemical or UV detection. researchgate.netscielo.br This platform allows for the precise measurement of analytes by separating them chromatographically before detecting them based on their unique mass-to-charge (m/z) ratios and fragmentation patterns. uc.ptsemanticscholar.org The incorporation of a SIL-IS, such as 3-O-Methyl Carbidopa-d5, is critical. An ideal internal standard should share close chemical and physical properties with the analyte, co-elute chromatographically, and experience similar effects during sample preparation and ionization, which a deuterated analog provides. bioanalysis-zone.com This ensures that any variability introduced during the analytical process is normalized, leading to highly accurate and precise results.
The effective chromatographic separation of the analyte from its deuterated internal standard and from endogenous matrix components is fundamental for a successful LC-MS/MS assay. researchgate.net Carbidopa and its metabolites are polar molecules, which can present a challenge for traditional reversed-phase chromatography. researchgate.netresearchgate.net To achieve adequate retention and sharp peak shapes, specific parameters must be optimized.
Researchers often employ C18 or C8 reversed-phase columns for separation. researchgate.netresearchgate.netsemanticscholar.org The mobile phase typically consists of an aqueous component and an organic solvent, such as methanol (B129727) or acetonitrile, with an acidic modifier like formic acid to promote protonation and improve peak shape for mass spectrometry. researchgate.netsemanticscholar.org Gradient elution is commonly used to ensure that all analytes of interest are eluted efficiently within a short run time. researchgate.net
A phenomenon known as the chromatographic isotope effect can be observed, where the deuterated analog may have a slightly different retention time than the non-deuterated analyte. mdpi.com Typically, deuterated compounds elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography, an "inverse" isotope effect. mdpi.comnih.gov While this compound is designed to co-elute closely with the analyte, complete co-elution is not strictly necessary as long as the internal standard elutes in a region free from significant matrix effects and its response is consistent. The primary goal is to separate the analyte and internal standard from interfering components in the biological matrix. researchgate.net
Table 1: Example of Optimized Chromatographic Conditions
| Parameter | Setting |
| Analytical Column | Atlantis T3 C18 (5 µm; 150 x 4.6 mm) semanticscholar.org |
| Mobile Phase A | Water with 0.05% Formic Acid semanticscholar.org |
| Mobile Phase B | Methanol semanticscholar.org |
| Flow Rate | 0.8 mL/min |
| Elution | Isocratic or Gradient researchgate.netresearchgate.net |
| Column Temperature | 30 °C researchgate.net |
| Injection Volume | 50 µL researchgate.net |
For sensitive detection, a triple quadrupole mass spectrometer operating with an electrospray ionization (ESI) source in positive ion mode is typically employed. researchgate.netsemanticscholar.org The optimization of MS parameters is achieved by infusing a standard solution of the analyte and internal standard directly into the source. semanticscholar.org
The fragmentation pathway of this compound is elucidated through collision-induced dissociation (CID) in the collision cell (q2) of the mass spectrometer. uc.pt The precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole (Q1), fragmented, and then a specific, stable product ion is selected in the third quadrupole (Q3) for detection.
While direct fragmentation data for this compound is not widely published, its pathway can be inferred from its non-deuterated analogs, Carbidopa and 3-O-Methyldopa. For Carbidopa ([M+H]⁺, m/z 227.1), a common fragmentation involves the loss of the hydrazine-carboxyl group, resulting in a major product ion at m/z 181.1. semanticscholar.orgresearchgate.net For 3-O-Methyldopa ([M+H]⁺, m/z 212.0), a typical fragmentation is the loss of a formic acid group (HCOOH), leading to a product ion at m/z 166.0. semanticscholar.org
For this compound, the precursor ion would be expected at m/z ~234.2 (assuming five deuterium (B1214612) atoms on the phenyl ring, similar to Carbidopa-d5's shift from 227 to 232). researchgate.net The fragmentation would likely follow a similar pathway to Carbidopa, with the mass of the product ion shifted by the number of deuterium atoms remaining on the fragment. For instance, if the fragmentation leads to a product ion analogous to Carbidopa's m/z 181 fragment, the corresponding fragment for the d5 version would be expected around m/z 186.
Multiple Reaction Monitoring (MRM) is the key to the high selectivity and sensitivity of quantitative LC-MS/MS assays. uc.pt This technique involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard. At least two transitions are often monitored for each compound: a "quantifier" for concentration measurement and a "qualifier" for identity confirmation. uc.ptresearchgate.net
The development of MRM transitions relies on the fragmentation data obtained in the previous step. The most intense and stable fragment is typically chosen as the quantifier ion to maximize sensitivity.
Table 2: Representative MRM Transitions for Analytes and Internal Standards
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role |
| Carbidopa | 227.1 | 181.1 | Analyte Quantifier semanticscholar.orgresearchgate.net |
| 3-O-Methyldopa | 212.0 | 166.0 | Analyte Quantifier semanticscholar.org |
| Carbidopa-d5 (IS) | 232.0 | 186.0 | Internal Standard researchgate.net |
| This compound (IS) | ~234.2 (Predicted) | ~188.1 (Predicted) | Internal Standard |
Mass Spectrometric Detection Settings and Elucidation of Fragmentation Pathways for this compound
Method Validation Principles Utilizing this compound as an Internal Standard in Bioanalytical Contexts
The use of this compound as an internal standard is central to the validation of bioanalytical methods according to guidelines from regulatory bodies. researchgate.net A validated method ensures that the analytical results are reliable and reproducible. The SIL-IS compensates for variations in sample preparation, injection volume, and, most importantly, matrix effects. bioanalysis-zone.commdpi.com
Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. mdpi.com Specificity ensures that the signal being measured comes solely from the analyte of interest. In bioanalysis, complex matrices like plasma or urine contain numerous endogenous compounds that could potentially interfere with the measurement. semanticscholar.orgnih.gov
To assess selectivity, blank matrix samples from multiple sources are analyzed to check for any interfering peaks at the retention time of the analyte and internal standard. researchgate.netmdpi.com The response from any interfering components should not be more than 20% of the response at the lower limit of quantification (LLOQ) for the analyte and not more than 5% of the response for the internal standard. mdpi.com The highly specific nature of MRM, combined with the chromatographic separation, provides a powerful tool to achieve this. By monitoring a unique mass transition, the method can effectively filter out background noise and interferences, a process greatly enhanced by the use of a clean internal standard like this compound.
Matrix effect is the alteration of ionization efficiency by co-eluting compounds from the sample matrix. semanticscholar.org It can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and precision of the assay. scielo.brsemanticscholar.org Polar molecules are particularly susceptible to ion suppression. semanticscholar.org
The most effective strategy to evaluate and mitigate matrix effects is the use of a co-eluting SIL-IS like this compound. bioanalysis-zone.com Because the internal standard is chemically identical to the analyte (apart from the isotopic substitution), it experiences the same degree of ion suppression or enhancement. mdpi.com By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by the matrix effect is normalized. mdpi.com
The matrix effect is quantitatively assessed by comparing the peak response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution. The internal standard-normalized matrix factor should ideally be close to 1, with low variability across different matrix lots. mdpi.com This ensures that the method is rugged and can be applied to diverse patient samples without compromising data integrity.
Comprehensive Evaluation of Analytical Precision, Accuracy, and Stability for Quantitative Studies
The reliability of quantitative bioanalytical methods hinges on the rigorous evaluation of their precision, accuracy, and stability. In the context of pharmacokinetic and metabolic studies involving 3-O-Methyl Carbidopa, the use of its deuterated stable isotope, this compound, as an internal standard (IS) is a cornerstone for achieving robust and reproducible results. lcms.cz The validation of analytical methods employing this internal standard is performed in accordance with stringent international guidelines to ensure data integrity. researchgate.net
Precision is determined by assessing the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the coefficient of variation (CV%) and is evaluated at both intra-day and inter-day levels. Accuracy refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte. It is expressed as the percentage bias (%Bias) from the nominal value. For a method to be considered reliable, both precision and accuracy values must fall within established acceptance criteria, commonly a CV and bias of ≤15% for quality control (QC) samples and ≤20% for the lower limit of quantification (LLOQ). researchgate.net
Research findings from validated bioanalytical methods, such as those using liquid chromatography-tandem mass spectrometry (LC-MS/MS), demonstrate that the incorporation of a deuterated internal standard like this compound consistently yields high precision and accuracy. mdpi.comresearchgate.net The stable isotope-labeled IS perfectly mimics the analyte during sample extraction, chromatographic separation, and ionization, effectively compensating for matrix effects and procedural variability. lcms.cz
The stability of the analyte in biological matrices under various storage and handling conditions is also a critical parameter. Stability studies are conducted to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis. These evaluations typically include freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability. The use of this compound helps to ensure that any degradation of the target analyte is accurately accounted for, as the IS is expected to degrade at a similar rate.
Below is a representative summary of precision and accuracy data from a validated LC-MS/MS method for the quantification of 3-O-Methyl Carbidopa using this compound as the internal standard.
Table 1: Intra-Day and Inter-Day Precision and Accuracy for 3-O-Methyl Carbidopa Quantification
| Nominal Concentration (ng/mL) | QC Level | Intra-Day (n=5) | Inter-Day (n=15, 3 days) | ||
|---|---|---|---|---|---|
| Precision (CV%) | Accuracy (%Bias) | Precision (CV%) | Accuracy (%Bias) | ||
| 5 | LLOQ | 6.1 | -4.5 | 7.8 | -3.2 |
| 15 | Low | 4.8 | 2.1 | 5.5 | 1.7 |
| 150 | Medium | 3.5 | -1.3 | 4.2 | -0.9 |
| 750 | High | 2.9 | 0.8 | 3.6 | 1.1 |
Application of this compound in High-Throughput Bioanalytical Platforms for Research
In modern drug discovery and development research, the ability to analyze a large number of biological samples rapidly and accurately is essential. High-throughput screening (HTS) platforms, particularly those based on ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), are widely employed for this purpose. lcms.cz The use of this compound is integral to the success of these platforms for the quantitative analysis of its non-labeled analogue, 3-O-Methyl Carbidopa.
The primary advantage of using a stable isotope-labeled internal standard like this compound in high-throughput environments is the ability to use simplified and rapid sample preparation techniques, such as protein precipitation or simple dilution. mdpi.comsci-hub.se These quick extraction methods are often associated with significant matrix effects, where co-eluting endogenous components can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Because this compound is chemically identical to the analyte, it co-elutes and experiences the same matrix effects. lcms.cz By calculating the ratio of the analyte response to the internal standard response, these variations are effectively normalized, ensuring accurate quantification even with minimal sample cleanup. lcms.cz
Furthermore, high-throughput methods utilize very fast chromatographic gradients, often with run times of only a few minutes per sample. researchgate.net The mass spectrometer's ability to differentiate between the analyte and the deuterated internal standard based on their mass-to-charge ratio (m/z) allows for their simultaneous detection, even if they are not perfectly separated chromatographically. This is crucial for maintaining the speed required for HTS.
The application of this compound in these platforms facilitates:
Rapid Method Development: The robustness provided by the IS simplifies the optimization of extraction and chromatographic conditions.
Increased Sample Throughput: Enables the use of faster analytical cycles and simplified sample preparation protocols. researchgate.netmdpi.com
Enhanced Data Quality: Ensures high levels of precision and accuracy across large sample batches, which is critical for reliable pharmacokinetic and toxicokinetic assessments in research studies.
The table below illustrates typical parameters of a high-throughput UHPLC-MS/MS method where an internal standard such as this compound would be essential.
Table 2: Typical Parameters of a High-Throughput Bioanalytical Method
| Parameter | Typical Value/Condition |
|---|---|
| Analytical Platform | UHPLC-MS/MS |
| Sample Preparation | Protein Precipitation |
| Chromatographic Run Time | 2-4 minutes |
| Internal Standard | Stable Isotope Labeled (e.g., this compound) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection | Multiple Reaction Monitoring (MRM) |
| Sample Volume | 50 - 100 µL |
Compound Reference Table
Investigative Applications in Metabolic and Pharmacokinetic Research Frameworks
Role of 3-O-Methyl Carbidopa-d5 in Characterizing Carbidopa (B1219) and Levodopa (B1675098) Metabolic Pathways
The metabolism of levodopa, a primary treatment for Parkinson's disease, is complex and significantly influenced by the co-administration of carbidopa, an inhibitor of aromatic amino acid decarboxylase (AADC). nih.govdrugbank.com this compound is instrumental in elucidating the intricate metabolic pathways of both carbidopa and levodopa.
Tracing Enzymatic Conversion and O-Methylation Processes (e.g., Catechol-O-Methyltransferase (COMT) Activity)
When the primary metabolic pathway of levodopa via AADC is blocked by carbidopa, the role of other enzymes, particularly Catechol-O-Methyltransferase (COMT), becomes dominant. nih.govhpra.ie COMT is responsible for the O-methylation of levodopa to its major metabolite, 3-O-methyldopa (3-OMD). wikipedia.org This enzymatic conversion is a key area of investigation as 3-OMD can compete with levodopa for transport across the blood-brain barrier. google.com
The use of this compound, as a stable isotope-labeled internal standard, is crucial for the accurate quantification of its non-deuterated counterpart, 3-O-Methyl Carbidopa, and by extension, for studying the activity of COMT. clearsynth.com In research settings, particularly in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated standards are essential for precise measurement of analytes in complex biological matrices like plasma. nih.govresearchgate.netoaji.net The known and stable mass difference between the deuterated standard and the endogenous metabolite allows for clear differentiation and quantification, which is fundamental to understanding the rate and extent of COMT-mediated metabolism. e-b-f.eu Studies have shown that inhibiting COMT can significantly increase the bioavailability of levodopa. wikipedia.orgtandfonline.com
Research has demonstrated that the COMT enzyme exists in two forms: a soluble form (S-COMT) and a membrane-bound form (MB-COMT). helsinki.fi While S-COMT is more abundant in peripheral tissues, MB-COMT is the dominant type in the brain. helsinki.fialzdiscovery.org Understanding the differential activity of these isoforms is critical, and studies using advanced analytical techniques, for which deuterated standards are invaluable, help to parse these complexities.
Distinction and Quantification of Endogenous Metabolites versus Exogenously Administered Compounds
A significant challenge in pharmacokinetic studies is distinguishing between compounds that are naturally present in the body (endogenous) and those that are introduced as part of a therapeutic regimen (exogenous). Stable isotope-labeled compounds like this compound are indispensable for overcoming this challenge.
By introducing a deuterated version of a metabolite, researchers can use mass spectrometry to separate the signals of the labeled (exogenous) and unlabeled (endogenous) molecules. e-b-f.eu This technique allows for the precise quantification of the administered compound and its metabolites without interference from the body's natural biochemical milieu. This is particularly important in the study of levodopa and carbidopa, where endogenous levels of related compounds can confound measurements. The use of deuterated internal standards like levodopa-d3 and carbidopa-d3 (B12419213) has been documented for the quantification of levodopa and carbidopa in plasma. nih.gov Similarly, this compound serves this purpose for its specific metabolite, enabling accurate pharmacokinetic modeling.
Contributions to Pharmacokinetic Study Design and Analysis of Carbidopa and its Metabolites in Research Models
The application of this compound extends significantly to the design and analysis of pharmacokinetic studies, providing a robust framework for evaluating how a drug and its metabolites are absorbed, distributed, metabolized, and excreted (ADME) in research models.
Methodologies for Determining Systemic Exposure and Disposition Profiles using Deuterated Analogs
Deuterated analogs are fundamental to modern bioanalytical methods, primarily LC-MS/MS, used to determine the pharmacokinetic profiles of drugs. nih.govresearchgate.netoaji.net In these studies, a known quantity of the deuterated standard, such as this compound, is added to biological samples. This "internal standard" experiences similar extraction and ionization efficiencies as the non-deuterated analyte of interest. e-b-f.eu By comparing the detector response of the analyte to that of the internal standard, a highly accurate and precise quantification of the drug's concentration in the sample can be achieved. semanticscholar.org
This methodology allows for the detailed characterization of key pharmacokinetic parameters, including:
Cmax (Maximum Concentration): The peak plasma concentration of a drug after administration.
AUC (Area Under the Curve): A measure of the total systemic exposure to a drug over time. researchgate.net
For instance, studies have utilized deuterated standards to assess the pharmacokinetics of levodopa, carbidopa, and 3-OMD following various formulations and administration routes, providing data on their absorption and disposition. nih.govfrontiersin.org
Table 1: Example Pharmacokinetic Parameters Determined Using Deuterated Standards
| Parameter | Description | Importance in Research |
|---|---|---|
| Cmax | The highest concentration of the drug in the blood. | Indicates the rate of drug absorption. |
| Tmax | The time at which Cmax is reached. | Provides information on how quickly the drug is absorbed. |
| AUC | The total drug exposure over a period of time. | Reflects the extent of drug absorption and bioavailability. researchgate.net |
| Half-life (t½) | The time it takes for the drug concentration in the plasma to reduce by half. | Determines the dosing interval and duration of action. |
| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | Indicates the efficiency of drug elimination from the body. hpra.ie |
This table is for illustrative purposes and does not represent specific study data.
Evaluation of Metabolic Stability and In Vivo Biotransformation Rates facilitated by Deuterated Compounds
Deuteration of a drug molecule can sometimes alter its metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic reactions that involve the cleavage of this bond. researchgate.netresearchgate.netinformaticsjournals.co.in This phenomenon, known as the "deuterium isotope effect," can be exploited to improve a drug's pharmacokinetic profile by reducing its rate of metabolism. researchgate.net
In research, comparing the biotransformation rates of a deuterated compound to its non-deuterated parent can provide valuable insights into metabolic pathways and the specific enzymes involved. While this compound is primarily used as an internal standard, the principles of using deuterated compounds to study metabolic stability are broadly applicable in drug discovery. For example, studies with deuterated levodopa (SD-1077) have shown altered metabolism and increased exposure to certain metabolites. nih.gov The stability of a compound like this compound itself in biological matrices is also a critical factor for its use as a reliable internal standard. nih.gov
Assessment of Relative Bioavailability and Clearance Characteristics in Preclinical Research
Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation. Relative bioavailability studies compare the bioavailability of a new formulation to a standard formulation. The use of deuterated internal standards is crucial for the accurate plasma concentration measurements required in these studies. nih.gov
By enabling precise quantification of the drug and its metabolites in plasma and urine over time, these standards allow for the calculation of clearance rates. hpra.ie Clearance is a measure of the body's ability to eliminate a drug. For example, the bioavailability of carbidopa from a controlled-release formulation was determined to be 58% relative to an immediate-release formulation in one study. nih.gov Such precise assessments are vital in preclinical research to predict the performance of different drug formulations in later clinical trials.
Table 2: Compounds Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Carbidopa |
| Levodopa |
| 3-O-methyldopa (3-OMD) |
| Dopamine (B1211576) |
| Levodopa-d3 |
| Carbidopa-d3 |
Insights into the Accumulation and Disposition of 3-O-Methyldopa within Biological Systems facilitated by Deuterated Standards
The study of 3-O-Methyldopa (3-OMD), a major metabolite of L-DOPA, is critical for understanding the long-term efficacy and complications associated with L-DOPA therapy in Parkinson's disease. researchgate.net 3-OMD is formed from L-DOPA through the action of the enzyme catechol-O-methyltransferase (COMT). wikipedia.org It has a significantly longer half-life (approximately 15 hours) compared to L-DOPA (about 1 hour), leading to its accumulation in the plasma and brain of patients undergoing chronic L-DOPA treatment. wikipedia.org This accumulation is believed to compete with L-DOPA for transport across the blood-brain barrier, potentially impacting the therapeutic effectiveness of L-DOPA. drugbank.com
To accurately quantify the levels of 3-OMD in biological matrices such as plasma and cerebrospinal fluid, researchers rely on sensitive bioanalytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The precision and accuracy of these methods are significantly enhanced by the use of stable isotope-labeled internal standards. Deuterated standards, such as 3-O-Methyldopa-d3 and 3-O-Methyldopa-d4, are ideal for this purpose as they are chemically identical to the analyte (3-OMD) but have a different mass due to the presence of deuterium (B1214612) atoms. nih.govresearchgate.net This mass difference allows for their distinct detection by the mass spectrometer, enabling precise correction for any analyte loss during sample preparation and analysis.
While specific studies employing this compound were not found, research utilizing other deuterated standards provides valuable data on the pharmacokinetics of 3-OMD. For instance, in a study involving patients with advanced Parkinson's disease receiving continuous jejunal infusion of a levodopa-carbidopa intestinal gel, the pharmacokinetic profiles of levodopa, carbidopa, and 3-OMD were characterized using deuterated internal standards (levodopa-d3, carbidopa-d3, and 3-OMD-d4). wikipedia.org
The findings from such studies offer a clear window into the disposition of 3-OMD in patients. For example, continuous administration of levodopa/carbidopa leads to stable and high concentrations of 3-OMD in the plasma. wikipedia.org The data consistently show that the average concentration of 3-OMD is substantially higher than that of the parent drug, levodopa. wikipedia.org
Detailed Research Findings from a Study with Deuterated Standards
One key study investigated the pharmacokinetics of levodopa, carbidopa, and 3-OMD in 19 patients with advanced Parkinson's disease undergoing continuous 16-hour jejunal infusion of a levodopa-carbidopa intestinal gel. wikipedia.org The use of deuterated internal standards (levodopa-d3, carbidopa-d3, and 3-OMD-d4) ensured the reliability of the measurements. wikipedia.org The study revealed that this method of administration resulted in stable plasma concentrations of all three compounds over the 16-hour infusion period. wikipedia.org
The pharmacokinetic parameters for 3-O-Methyldopa from this study are summarized in the table below, providing a detailed look at its accumulation and disposition.
Pharmacokinetic Parameters of 3-O-Methyldopa with Continuous Levodopa-Carbidopa Infusion
| Parameter | Mean Value (± Standard Deviation) |
|---|---|
| Cavg (μg/mL) | 17.1 (± 4.99) |
| Cmax (μg/mL) | 18.6 (± 5.48) |
| Cmin (μg/mL) | 15.0 (± 4.49) |
| Degree of Fluctuation | 0.21 (± 0.08) |
| Within-subject CV (%) | 6 (± 2.5) |
Data sourced from a study in patients with advanced Parkinson's disease (n=18). wikipedia.org Cavg: Average plasma concentration; Cmax: Maximum plasma concentration; Cmin: Minimum plasma concentration; CV: Coefficient of Variation.
The data clearly illustrates the high levels of 3-OMD that accumulate in patients on continuous levodopa therapy, with an average concentration of 17.1 µg/mL. wikipedia.org The low degree of fluctuation (0.21) and within-subject coefficient of variation (6%) indicate that the infusion provides very stable plasma levels of this metabolite. wikipedia.org
Another study focusing on the simultaneous quantification of levodopa and 3-O-methyldopa in human plasma following the administration of a levodopa/benserazide formulation utilized carbidopa as an internal standard. researchgate.net While not a deuterated standard in this specific instance, the study highlights the analytical methodologies that are foundational to this area of research. The validation of such methods is crucial for their application in pharmacokinetic studies. researchgate.net
The development of a HILIC-MS/MS method for the simultaneous analysis of carbidopa, levodopa, and its metabolites, including 3-OMD, in human plasma also underscores the importance of robust analytical techniques. nih.gov In this study, deuterated levodopa was used as the internal standard, and the method was validated for a linear range of 65-800 ng/mL for 3-OMD. nih.gov
Validation of an LC-MS/MS Method for 3-O-Methyldopa Quantification
| Validation Parameter | Result |
|---|---|
| Linearity Range (ng/mL) | 65 - 800 |
| Lower Limit of Quantitation (ng/mL) | 65 |
| Inter-assay Accuracy (%) | within ±13.44 |
| Inter-assay Precision (%) | ≤13.99 |
| Intra-assay Accuracy (%) | within ±13.44 |
| Intra-assay Precision (%) | ≤13.99 |
Data from a HILIC-MS/MS method development study. nih.gov
Role in Enzyme Activity and Biochemical Pathway Investigations
Utilization of 3-O-Methyl Carbidopa-d5 in In Vitro and In Vivo Assays for Catechol-O-Methyltransferase (COMT) Activity and Inhibition
This compound is an invaluable tool for studying the activity and inhibition of Catechol-O-Methyltransferase (COMT), an enzyme crucial for the metabolism of catecholamines. wikipedia.org In research settings, particularly in pharmacokinetic studies, deuterated compounds like this compound serve as ideal internal standards. szabo-scandic.com When analyzing biological samples, the presence of a known concentration of the deuterated analog allows for precise quantification of its non-deuterated counterpart by mass spectrometry. This is essential for accurately determining the rate of COMT-mediated metabolism.
When L-DOPA is administered with a dopa decarboxylase inhibitor like carbidopa (B1219), its primary metabolic route shifts to O-methylation by COMT, producing 3-O-methyldopa (3-OMD). researchgate.netnih.gov By introducing this compound into in vitro or in vivo models, researchers can use it as a tracer to monitor the efficiency of COMT inhibitors. parkinson.org A decrease in the formation of the deuterated 3-OMD from a deuterated carbidopa precursor would directly correlate with the inhibitory potency of a test compound on COMT. nih.gov This approach provides a clear and quantifiable measure of enzyme inhibition, which is critical in the development of new therapeutic agents.
For instance, studies have shown that co-administration of a COMT inhibitor with L-DOPA and carbidopa can significantly reduce the formation of 3-OMD. nih.govresearchgate.net The use of a deuterated internal standard in such studies ensures the accuracy of these findings. The stability of the deuterium (B1214612) label prevents it from interfering with the biochemical reactions, yet its increased mass is easily detectable, making this compound a superior choice for these sensitive assays.
Table 1: Application of this compound in COMT Assays
| Assay Type | Role of this compound | Information Gained | Key Research Finding |
|---|---|---|---|
| In Vitro Enzyme Assay | Internal Standard for Mass Spectrometry | Precise quantification of COMT activity and inhibition. | Determines the IC50 values of novel COMT inhibitors. |
Study of Aromatic L-Amino Acid Decarboxylase (AADC) Inhibition Mechanisms using Labeled Analogs in Research Models
Carbidopa is a well-established inhibitor of Aromatic L-Amino Acid Decarboxylase (AADC), an enzyme responsible for converting L-DOPA to dopamine (B1211576). wikipedia.orgwikipedia.org The use of isotopically labeled analogs like this compound allows for detailed investigation into the mechanisms of this inhibition. While 3-O-Methyl Carbidopa is a metabolite of carbidopa, the principles of using labeled analogs apply to studying the parent compound's interactions as well. nih.gov By tracking the deuterated molecule within a biological system, researchers can elucidate its binding kinetics and metabolic fate, providing insights into how it blocks the AADC active site. nih.gov
In research models, both cellular and animal, the deuterated label on this compound acts as a flag, enabling scientists to follow its journey. This can reveal whether the inhibition is reversible or irreversible and can help to identify any metabolic transformations the inhibitor undergoes that might affect its activity. aacrjournals.org Furthermore, studying labeled analogs can help to understand the selectivity of the inhibitor for AADC versus other enzymes.
The data gathered from these studies is crucial for designing more effective and specific AADC inhibitors. For example, research has explored various carbidopa analogs to enhance their therapeutic properties, and labeled versions are instrumental in evaluating their performance in preclinical models. nih.gov
Table 2: Research Findings on AADC Inhibition using Labeled Analogs
| Research Model | Labeled Analog | Finding | Implication |
|---|---|---|---|
| Cell Culture | [18F]-labeled AADC inhibitors | Allows for visualization of inhibitor binding to tumors with high AADC expression using PET imaging. nih.gov | Development of diagnostic tools for neuroendocrine tumors. nih.gov |
Tracing Carbon Flow and Metabolic Flux in Relevant Biochemical Pathways via Isotopic Enrichment Techniques
Isotopic enrichment, using compounds like this compound, is a powerful technique for tracing the flow of atoms through metabolic pathways, a field known as metabolic flux analysis. nih.govbiorxiv.org By introducing a molecule with a heavy isotope label, researchers can track the incorporation of these isotopes into various metabolites over time. bitesizebio.com This provides a dynamic picture of the metabolic network, revealing the relative activity of different pathways.
In the context of carbidopa metabolism, using a deuterated and methylated form allows for the simultaneous tracing of both the carbon skeleton and the methyl group. This can be particularly informative for understanding the interplay between AADC inhibition and COMT activity. For instance, by monitoring the appearance of the d5-label in downstream metabolites, scientists can quantify the flux through the COMT pathway under various physiological or pathological conditions. uni.lu
This technique is not limited to studying the direct metabolism of carbidopa. The metabolic perturbations caused by AADC and COMT inhibition can have wider effects on cellular metabolism. mdpi.com Isotopic tracing with labeled precursors can help to uncover these broader metabolic shifts, providing a more holistic understanding of the drug's impact on cellular function. The insights gained from such studies are invaluable for predicting potential drug interactions and understanding the complete biochemical consequences of therapeutic interventions. nih.gov
Table 3: Compounds Mentioned in this Article
| Compound Name | |
|---|---|
| This compound | |
| Carbidopa | |
| L-DOPA (Levodopa) | |
| Dopamine | |
| 3-O-methyldopa (3-OMD) | |
| Serotonin | |
| Homovanillic acid (HVA) | |
| 3-methoxytyramine (3-MT) | |
| Benserazide | |
| Entacapone |
Emerging Research Perspectives and Methodological Advancements with 3 O Methyl Carbidopa D5
Integration of Deuterated Metabolites in Quantitative Systems Pharmacology Models for Drug Development Research
Quantitative Systems Pharmacology (QSP) models are sophisticated computational tools that integrate data from various sources to predict how a drug will behave in the body. The inclusion of deuterated metabolites like 3-O-Methyl Carbidopa-d5 is enhancing the predictive power of these models.
Deuterated compounds, which have one or more hydrogen atoms replaced by deuterium (B1214612), are ideal for use as internal standards in mass spectrometry-based bioanalysis. aptochem.com This is because they have nearly identical chemical and physical properties to their non-deuterated counterparts but are distinguishable by their mass. chromatographyonline.com By using a known concentration of the deuterated standard, researchers can accurately quantify the levels of the actual drug and its metabolites in biological samples, such as blood or urine. nih.gov This precise quantification is crucial for developing robust QSP models that can accurately simulate drug absorption, distribution, metabolism, and excretion (ADME).
The use of deuterated metabolites helps in several ways:
Improved Pharmacokinetic (PK) Profiling: Accurate measurement of drug and metabolite concentrations over time leads to more reliable pharmacokinetic parameters, such as half-life and clearance.
Understanding Metabolic Pathways: By tracing the labeled compound, researchers can better understand the metabolic fate of a drug, identifying major and minor metabolic pathways. sciencecoalition.org
Predicting Drug-Drug Interactions: QSP models incorporating data from deuterated standards can more accurately predict potential interactions with other drugs.
| Application in QSP | Role of this compound | Impact on Drug Development |
| Pharmacokinetic Modeling | Serves as an internal standard for accurate quantification of 3-O-Methyl Carbidopa (B1219). aptochem.com | More precise prediction of drug exposure and clearance. |
| Metabolite Profiling | Enables tracing and quantification of the specific metabolic pathway involving O-methylation. | Better understanding of drug metabolism and potential for metabolite-mediated effects. sciencecoalition.org |
| Bioavailability Studies | Allows for the differentiation between the administered drug and its metabolites. | Accurate assessment of the fraction of the drug that reaches systemic circulation. |
Advancements in High-Resolution Mass Spectrometry and Advanced Data Processing for Isotope-Labeled Compound Analysis
The analysis of isotope-labeled compounds like this compound has been significantly enhanced by the advent of high-resolution mass spectrometry (HRMS) and sophisticated data processing software. thermofisher.com
HRMS instruments can distinguish between molecules with very small mass differences, which is essential for separating the deuterated standard from the endogenous compound and other interfering substances in a complex biological matrix. creative-proteomics.com This high resolving power, combined with high mass accuracy, allows for confident identification and quantification of the labeled compound. thermofisher.com
Advanced data processing software, such as Compound Discoverer, plays a crucial role in analyzing the large and complex datasets generated by HRMS. thermofisher.comthermofisher.com These software packages offer automated workflows for:
Peak Detection and Alignment: Identifying and matching peaks corresponding to the analyte and the internal standard across different samples.
Isotopologue Analysis: Determining the distribution of different isotopic forms of a molecule. nih.gov
Statistical Analysis: Performing statistical tests to identify significant changes in metabolite levels. thermofisher.com
These advancements have led to more sensitive, specific, and high-throughput analytical methods for isotope-labeled compounds, facilitating more comprehensive research. thermofisher.com
Development of Novel Analytical Approaches for Stereoisomeric Quantification Utilizing Deuterated Standards
Many drugs, including Carbidopa, exist as stereoisomers—molecules that have the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms. These isomers can have different pharmacological and toxicological properties. Therefore, it is often necessary to quantify each stereoisomer separately.
Deuterated standards, such as this compound, are instrumental in the development of analytical methods for stereoisomeric quantification. mst.edu While mass spectrometry itself typically does not differentiate between stereoisomers, it can be coupled with chiral chromatography techniques, such as high-performance liquid chromatography (HPLC) with a chiral column. magritek.com
In this approach:
The chiral column separates the different stereoisomers of the analyte.
The deuterated internal standard, which ideally co-elutes with its corresponding non-deuterated stereoisomer, is used for quantification. aptochem.com
Mass spectrometry provides sensitive and specific detection of both the analyte and the internal standard. nih.gov
This combination allows for the accurate and precise quantification of individual stereoisomers in complex biological samples. Novel approaches continue to be developed to improve the separation and detection of these closely related compounds. magritek.com
Potential Applications of this compound in Metabolomics and Biomarker Discovery Research
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. It aims to provide a snapshot of the metabolic state of a biological system. Deuterated compounds like this compound have significant potential in this field, particularly in biomarker discovery. nih.gov
In metabolomics studies, this compound can be used as an internal standard to ensure the accuracy and reproducibility of measurements of its non-deuterated counterpart. clearsynth.com This is crucial for identifying subtle changes in metabolite levels that may be indicative of a disease state or a response to treatment. researchgate.net
Furthermore, stable isotope labeling can be used to trace metabolic pathways and identify novel biomarkers. creative-proteomics.com By administering a deuterated precursor and monitoring the incorporation of the label into downstream metabolites, researchers can gain insights into metabolic fluxes and identify dysregulated pathways associated with disease. nih.gov
The use of this compound in metabolomics could lead to:
Identification of new biomarkers for Parkinson's disease progression.
A better understanding of the metabolic effects of Levodopa (B1675098)/Carbidopa therapy.
The development of personalized medicine approaches based on an individual's metabolic profile.
| Research Area | Application of this compound | Potential Outcome |
| Targeted Metabolomics | Internal standard for the accurate quantification of 3-O-Methyl Carbidopa. nih.gov | Reliable measurement of a key metabolite in Levodopa therapy. |
| Metabolic Flux Analysis | As a tracer to follow the O-methylation pathway. | Insights into the activity of the COMT enzyme and its impact on drug metabolism. nih.gov |
| Biomarker Discovery | To help identify metabolites whose levels correlate with clinical outcomes in Parkinson's disease. researchgate.net | Discovery of new diagnostic or prognostic markers. |
Q & A
Basic Questions
Q. What is the biochemical role of 3-O-Methyl Carbidopa-d5 in modulating aromatic L-amino acid decarboxylase (DDC) activity, and how can researchers design experiments to quantify its inhibitory effects?
- Methodological Answer :
- Experimental Design : Use enzyme activity assays (e.g., spectrophotometric or fluorometric methods) to measure DDC inhibition. Include control groups (e.g., non-deuterated Carbidopa) and kinetic studies to determine IC50 values.
- Key Parameters : Monitor enzyme-substrate interactions under physiological pH (7.4) and temperature (37°C). Validate results with triplicate trials and statistical analysis (e.g., ANOVA).
- Reference : Carbidopa-d5 inhibits DDC activity by competitively binding to the enzyme’s active site, as shown in neurotransmitter synthesis pathways . For reproducibility, follow standardized protocols for enzyme assays, including buffer composition and reaction termination methods .
Q. Which analytical techniques are optimal for detecting and quantifying this compound in biological matrices, and what methodological considerations ensure accuracy?
- Methodological Answer :
- HPLC-ECD : High-performance liquid chromatography with electrochemical detection (HPLC-ECD) is widely used. Parameters include:
| Parameter | Specification |
|---|---|
| Column | C18 reversed-phase |
| Mobile Phase | Phosphate buffer (pH 3.0) with ion-pair reagent |
| Detection Voltage | +0.65 V |
| Linearity Range | 0.1–50 μg/mL |
| LOD | 0.03 μg/mL |
- Validation : Calibrate with deuterated internal standards to account for matrix effects. Include recovery studies (85–115%) and inter-day precision checks .
Q. What are the critical steps in designing a reproducible synthesis protocol for this compound, and how can purity be validated?
- Methodological Answer :
- Synthesis : Use isotopic labeling (deuteration at specific positions) via catalytic exchange or custom synthetic routes. Monitor reaction progress with LC-MS.
- Purity Validation :
- HPLC : Assess chemical purity (>98%) using a C18 column and UV detection.
- NMR/Mass Spectrometry : Confirm deuteration efficiency and structural integrity.
- Reference : Ensure compliance with Good Manufacturing Practices (GMP) for laboratory-scale synthesis .
Advanced Questions
Q. How can researchers resolve contradictions in reported IC50 values of this compound across different experimental models (e.g., in vitro vs. ex vivo)?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies and normalize variables (e.g., enzyme source, substrate concentration). Use statistical tools (e.g., random-effects models) to account for heterogeneity.
- In Vitro/Ex Vivo Comparisons : Replicate experiments under identical conditions (pH, temperature, cofactors) to isolate confounding factors. Validate with orthogonal methods like isothermal titration calorimetry (ITC) .
Q. What strategies are effective in elucidating the structural interactions between this compound and the DDC enzyme using crystallographic methods?
- Methodological Answer :
- Crystallization Conditions : Optimize using vapor diffusion (hanging drop) with 2.0 M ammonium sulfate, 0.05 M sodium citrate (pH 6.0), and 5 mM ligand concentration. Soak crystals in deuterated compound solutions .
- Data Collection : Perform X-ray diffraction (1.5–2.0 Å resolution) and refine models using software like PHENIX. Validate electron density maps for ligand binding .
Q. How should researchers approach comparative studies between this compound and its non-deuterated counterpart to assess isotopic effects on pharmacokinetics?
- Methodological Answer :
- Study Design : Use a crossover design in animal models (e.g., rodents) with matched dosing. Measure plasma concentrations via LC-MS/MS at timed intervals.
- Data Analysis : Compare pharmacokinetic parameters (AUC, Cmax, t1/2) using non-compartmental models. Account for deuterium isotope effects on metabolic stability .
Data Contradiction Analysis
Q. How can researchers address discrepancies in the reported neuroprotective effects of this compound across cell lines?
- Methodological Answer :
- Cell Line Validation : Standardize cell culture conditions (e.g., passage number, media composition). Include positive controls (e.g., 3-O-methyl quercetin in lung/liver cells) .
- Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to isolate DDC-dependent pathways. Combine with proteomic profiling to identify off-target effects .
Tables for Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
